molecular formula C8H15NO3 B13165846 3-Amino-3-(oxan-3-yl)propanoic acid

3-Amino-3-(oxan-3-yl)propanoic acid

Cat. No.: B13165846
M. Wt: 173.21 g/mol
InChI Key: GRAWQBBFVHXKLG-UHFFFAOYSA-N
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Description

3-Amino-3-(oxan-3-yl)propanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields and avoids the use of environmentally harmful reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxan-3-yl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the oxan-3-yl group can produce different functionalized compounds.

Scientific Research Applications

3-Amino-3-(oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the oxan-3-yl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biological processes and pathways, making the compound a subject of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(oxan-4-yl)propanoic acid: A closely related compound with a similar structure but different positioning of the oxan group.

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Another similar compound with a hydroxyphenyl group instead of an oxan group.

Uniqueness

3-Amino-3-(oxan-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and an oxan-3-yl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-amino-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

GRAWQBBFVHXKLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)N

Origin of Product

United States

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